![molecular formula C15H17ClN4O B2773218 (Z)-3-(tert-butyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 305354-79-4](/img/structure/B2773218.png)
(Z)-3-(tert-butyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the tert-butyl group and the chlorobenzylidene group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a tert-butyl group, and a 4-chlorobenzylidene group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole ring might undergo reactions typical for aromatic compounds, while the tert-butyl group could influence the compound’s reactivity due to its steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
A novel crystal of a structurally similar compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using various spectroscopic techniques. The molecule's structure was confirmed by comparing predicted Z-matrix geometries and spectroscopic data with experimental ones. The study also explored the compound's in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes, showing potent α-glucosidase inhibition compared to Acarbose, a well-known anti-diabetic drug (Karrouchi et al., 2021).
Biological Activity and Molecular Docking Studies
A series of new pyrazole amide derivatives were designed, synthesized, and exhibited promising insecticidal activity against Helicoverpa armigera (cotton bollworm) at low concentration. Molecular docking results indicated the binding modes of these compounds at the active site of the EcR subunit of the heterodimeric receptor were similar to that of bound tebufenozide (Deng et al., 2016).
Spectroscopy, DFT, and Biological Evaluation
Another study on a similar compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, involved spectroscopic characterization, DFT calculations, and biological evaluation. It revealed in vitro antidiabetic and antioxidant activities and suggested anti-diabetic activity via inhibition of α-glucosidase enzyme (Karrouchi et al., 2020).
Vibrational Spectroscopic Investigations and Molecular Docking
Further investigations into the molecular structure, vibrational spectroscopy, and molecular docking studies of a similar pyrazole derivative, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighted its industrial and biological importance. The study assessed its local reactivity properties and potential as an inhibitor of CDK2s (Pillai et al., 2017).
Corrosion Protection Behavior
An electrochemical and computational approach to study the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in HCl solution revealed significant inhibition efficiency. The inhibitors formed a protective layer on the metal surface, and their molecular orbital energy was examined through DFT calculations (Paul et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKMACZZTYGZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(tert-butyl)-N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide |
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